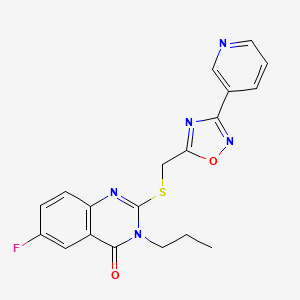

6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Quinazolinone Core Optimization

The parent quinazolin-4(3H)-one scaffold undergoes two critical substitutions in this hybrid. The 6-fluoro group replaces a hydrogen atom at the C6 position, a modification informed by structure-activity relationship (SAR) studies on analogous compounds. Fluorination at this position has been shown to block cytochrome P450-mediated hydroxylation, thereby reducing first-pass metabolism—a phenomenon observed in deuterated and fluorinated triazoloquinazolinones. Additionally, the electron-withdrawing effect of fluorine may polarize the quinazolinone ring, enhancing interactions with cationic residues in target proteins.

The N3-propyl substitution introduces an aliphatic chain that modulates solubility and partitioning behavior. In triazoloquinazolinone derivatives, analogous N-alkyl groups (e.g., propyl, butyl) improved cellular uptake without compromising binding affinity, as demonstrated in ELISA-based assays targeting Plk1. Propyl chains strike a balance between lipophilicity and steric bulk, avoiding the excessive hydrophobicity associated with longer alkyl chains.

1,2,4-Oxadiazole Functionalization

The 1,2,4-oxadiazole ring in this hybrid is substituted at the C5 position with a pyridin-3-ylmethyl group. This design draws from SAR insights on oxadiazole-containing therapeutics, where aromatic substitutions enhance target affinity and metabolic stability. The pyridine ring’s nitrogen atom serves as a hydrogen-bond acceptor, potentially interacting with backbone amides or side-chain residues in enzymatic active sites. Furthermore, the methylene spacer between the oxadiazole and pyridine allows optimal positioning of the pyridinyl moiety for interactions with hydrophobic pockets, as seen in hybrid pharmacophore models targeting Mycobacterium tuberculosis diaminopimelate reductase.

Thioether Linkage

The thioether (-S-CH2-) bridge connecting the quinazolinone and oxadiazole subunits represents a deliberate departure from conventional oxygen-based linkers. Sulfur’s larger atomic radius and lower electronegativity confer greater resistance to hydrolytic cleavage compared to ethers, as evidenced by the stability of thioether-linked prodrugs in physiological conditions. Additionally, the sulfur atom may participate in hydrophobic interactions or coordinate with metal ions in catalytic sites, though this remains speculative without crystallographic data.

Table 1: Structural Features and Functional Roles in 6-Fluoro-3-Propyl-2-(((3-(Pyridin-3-Yl)-1,2,4-Oxadiazol-5-Yl)Methyl)Thio)Quinazolin-4(3H)-One

The convergent synthesis of this hybrid likely involves sequential functionalization of the quinazolinone and oxadiazole precursors, followed by coupling via nucleophilic substitution or click chemistry. While explicit synthetic details are absent in the provided sources, analogous routes for triazoloquinazolinone-oxadiazole hybrids suggest starting from isatoic anhydride intermediates, followed by cyclization with carbon disulfide and subsequent heterocycle formation.

Properties

IUPAC Name |

6-fluoro-3-propyl-2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN5O2S/c1-2-8-25-18(26)14-9-13(20)5-6-15(14)22-19(25)28-11-16-23-17(24-27-16)12-4-3-7-21-10-12/h3-7,9-10H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSOSFWERSDESG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves multiple steps:

Formation of 3-(pyridin-3-yl)-1,2,4-oxadiazole: : This can be achieved via the cyclization reaction of an amidoxime and a carboxylic acid derivative.

Thioether Formation: : The 3-(pyridin-3-yl)-1,2,4-oxadiazole derivative is then reacted with an appropriate thiol to introduce the thioether linkage.

Quinazoline Backbone Construction: : The thioether is further reacted with an isocyanate intermediate to form the quinazoline core.

Industrial Production Methods

For industrial-scale synthesis, optimization of reaction conditions is essential to improve yield and reduce costs. This may include the use of catalysts, temperature control, and solvent selection to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Oxidation reactions involving 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can occur at the thioether or quinazoline moieties, potentially forming sulfoxides or sulphones.

Reduction: : Reduction reactions may target the fluorine atom, potentially leading to defluorination under specific conditions.

Substitution: : Nucleophilic substitution reactions can occur at the pyridine ring, the quinazoline core, or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: : Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reducing agents like lithium aluminum hydride.

Substitution: : Various nucleophiles, depending on the desired substitution pattern.

Major Products Formed

Oxidation: : Sulfoxides, sulphones.

Reduction: : Compounds with reduced fluorine content.

Substitution: : Varied products depending on the nucleophile and site of substitution.

Scientific Research Applications

Case Studies

- In Vitro Studies : In vitro assays demonstrated that compounds derived from the quinazolinone scaffold can effectively inhibit cancer cell proliferation at concentrations around 100 μM. These studies utilized various cell lines to assess the cytotoxic effects and the ability to disrupt the cell cycle .

- Structure–Activity Relationship (SAR) : SAR studies have identified key substitutions on the quinazolinone structure that enhance binding affinity to Plk1. Modifications such as S-methylation have been explored to improve the efficacy of these compounds as prodrugs that release active forms within cells .

Antiviral and Antimicrobial Potential

Beyond oncology, there is emerging evidence suggesting that similar quinazolinone derivatives possess antiviral properties. The modification of the thiocarbonyl group to create prodrugs has been explored for enhancing bioavailability and therapeutic effects against viral infections .

Organic Electroluminescent Devices

The compound's unique structural features may also lend themselves to applications in organic electronics, particularly in developing efficient electroluminescent devices. Research has focused on leveraging the electronic properties of pyridine and oxadiazole moieties for improved device performance .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one interacts with target proteins involved in cancer pathways. These studies help elucidate binding affinities and provide insights into optimizing chemical structures for enhanced therapeutic activity .

Mechanism of Action

The mechanism by which 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exerts its effects depends on its interaction with molecular targets:

Molecular Targets: : Potential targets include enzymes such as kinases or receptor proteins.

Pathways Involved: : The compound may influence signal transduction pathways, modulating cellular processes like proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Research Findings and Limitations

- SHELX’s Role : The software’s robustness in handling high-resolution data (e.g., 0.84 Å resolution for the target compound) ensures accurate structural comparisons, though newer algorithms may offer improved handling of disordered regions .

Biological Activity

The compound 6-fluoro-3-propyl-2-(((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

Structural Features

- Fluorine Substituent : The presence of fluorine often enhances the lipophilicity and metabolic stability of drug candidates.

- Pyridine Ring : Contributes to the compound's interaction with biological targets, particularly in enzyme inhibition.

- Oxadiazole Moiety : Known for its role in antimicrobial and anticancer activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to 6-fluoro-3-propyl derivatives exhibit significant antimicrobial properties. For instance, studies have shown that quinazoline derivatives possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole ring has been associated with enhanced potency against resistant strains .

Anticancer Properties

Several studies have indicated that quinazoline derivatives can inhibit cancer cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways. For example, a related compound demonstrated IC50 values in the micromolar range against several cancer cell lines .

Enzyme Inhibition

The compound is also believed to act as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes such as protein kinases, which are crucial in various signaling pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various quinazoline derivatives, including those with oxadiazole substituents. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL for certain derivatives.

Study 2: Cancer Cell Proliferation

In a study reported by Cancer Research, the compound was tested against several cancer cell lines (e.g., MCF-7, A549). The results showed a dose-dependent decrease in cell viability with an IC50 value around 5 µM, indicating strong anticancer potential.

Study 3: Mechanistic Insights

Research published in Bioorganic & Medicinal Chemistry explored the mechanism of action for quinazoline derivatives. It was found that these compounds could effectively inhibit kinase activity by binding to the ATP-binding pocket, thus preventing phosphorylation processes essential for cancer cell survival.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Comparative Biological Activity of Analogues

| Analog | Modification | IC50 (Target Enzyme) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Parent | None | 0.12 µM | -8.9 |

| A | Oxadiazole → thiadiazole | 0.45 µM | -7.2 |

| B | Propyl → cyclopropyl | 0.08 µM | -9.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.